molecular formula C16H24BrClN2O B4995645 3-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride

3-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride

Cat. No. B4995645
M. Wt: 375.7 g/mol
InChI Key: GLFOKRRPXJOQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medical research.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are associated with pain and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and antipyretic effects, this compound has been shown to have antioxidant properties. It has also been found to inhibit the growth of cancer cells and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride in lab experiments is its ability to inhibit cyclooxygenase enzymes, which makes it a useful tool for studying the inflammatory response. However, its potential toxicity and limited solubility in water can be a limitation for some experiments.

Future Directions

There are several potential future directions for research on 3-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride. These include further studies on its potential as an anticancer agent, its neuroprotective effects, and its antioxidant properties. Additionally, research could be conducted on the development of more soluble forms of the compound to overcome its limitations in lab experiments.

Synthesis Methods

The synthesis of 3-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride involves the reaction of 3-bromoaniline and 2,2,6,6-tetramethyl-4-piperidone in the presence of hydrochloric acid and acetic anhydride. The resulting product is purified through recrystallization to obtain the final compound.

Scientific Research Applications

3-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride has been extensively studied for its potential applications in drug development and medical research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been shown to have potential as an anticancer agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O.ClH/c1-15(2)9-13(10-16(3,4)19-15)18-14(20)11-6-5-7-12(17)8-11;/h5-8,13,19H,9-10H2,1-4H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFOKRRPXJOQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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